N-(4-bromophenyl)-4-phenoxybenzamide
Description
N-(4-Bromophenyl)-4-phenoxybenzamide is a benzamide derivative featuring a 4-phenoxy substitution on the benzoyl ring and a 4-bromophenyl group attached to the amide nitrogen. This structure combines aromatic and halogenated motifs, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The phenoxy group introduces steric bulk and lipophilicity, which may affect membrane permeability and target binding .
Properties
CAS No. |
6463-18-9 |
|---|---|
Molecular Formula |
C19H14BrNO2 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-phenoxybenzamide |
InChI |
InChI=1S/C19H14BrNO2/c20-15-8-10-16(11-9-15)21-19(22)14-6-12-18(13-7-14)23-17-4-2-1-3-5-17/h1-13H,(H,21,22) |
InChI Key |
HKNAUAAGGNBNAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Halogen-Substituted Analogues
Halogenation at the phenyl ring is a critical modulator of bioactivity. Key comparisons include:
- Halogen Effects: Fluorine’s smaller size and electronegativity may enhance target binding in antitumor contexts (e.g., HepG2 inhibition ), whereas bromine and iodine exhibit similar inhibitory potencies in monoamine oxidase studies, suggesting halogen size is less critical in some enzyme systems .
Benzamide Ring Modifications
Variations in the benzamide ring’s substituents significantly alter physicochemical and biological properties:
- Phenoxy vs.
- Hydrogen Bonding : Trimethoxy derivatives (e.g., ) form intermolecular hydrogen bonds, enhancing crystal packing stability, whereas nitro-substituted analogues prioritize electronic effects .
Antitumor Activity
- Fluorophenyl Superiority: N-(4-Fluorophenyl)-4-phenoxybenzamide demonstrates marked antitumor activity against HepG2 cells, attributed to fluorine’s optimal balance of electronegativity and steric profile .
- Piperidine-Benzamide Derivatives: Compounds like N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide show enhanced activity, suggesting that nitrogen heterocycles synergize with phenoxy motifs .
Enzyme Inhibition
- Monoacylglycerol Lipase (MGL): Bromophenyl and iodophenyl maleimides exhibit nearly identical IC₅₀ values (~4.3–4.4 μM), indicating halogen size independence in this target .
Physicochemical Properties
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